(R)-tert-Butyl 3-(((benzyloxy)carbonyl)(methyl)amino)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl ®-3-(N-benzyloxycarbonyl-N-methylamino)pyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrrolidines. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-(N-benzyloxycarbonyl-N-methylamino)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate under basic conditions.
N-Benzyloxycarbonyl protection:
N-Methylation: This step involves the methylation of the amino group using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups or the benzyloxycarbonyl protecting group.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or benzyloxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl ®-3-(N-benzyloxycarbonyl-N-methylamino)pyrrolidine-1-carboxylate is used as a building block for more complex molecules.
Biology
The compound may be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Medicine
In medicinal chemistry, it can serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry
The compound may find applications in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action for tert-Butyl ®-3-(N-benzyloxycarbonyl-N-methylamino)pyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-3-(N-benzyloxycarbonyl-N-ethylamino)pyrrolidine-1-carboxylate
- tert-Butyl ®-3-(N-benzyloxycarbonyl-N-propylamino)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl ®-3-(N-benzyloxycarbonyl-N-methylamino)pyrrolidine-1-carboxylate lies in its specific structural features, such as the combination of the tert-butyl, benzyloxycarbonyl, and methylamino groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C18H26N2O4 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[methyl(phenylmethoxycarbonyl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-10-15(12-20)19(4)16(21)23-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m1/s1 |
InChI Key |
MNDYIXMLBFFTLB-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N(C)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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